molecular formula C15H18N6O B2987772 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396852-83-7

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2987772
CAS RN: 1396852-83-7
M. Wt: 298.35
InChI Key: ZPGSIWJOODRTAJ-UHFFFAOYSA-N
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Description

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide” is a chemical compound that has been studied for its potential pharmacological activities . It is a derivative of pyrimidine, a bicyclic aromatic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine core and various substituents. The pyrimidine core is a bicyclic aromatic compound that contains two nitrogen atoms . The substituents include a piperazine ring and a pyridine ring, which are connected to the pyrimidine core through an acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for research on this compound could include further studies on its potential pharmacological activities, including its anti-tubercular activity . Additionally, more research could be conducted to fully understand its mechanism of action and to evaluate its safety and potential side effects.

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-12(22)19-13-10-17-15(18-11-13)21-8-6-20(7-9-21)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGSIWJOODRTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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